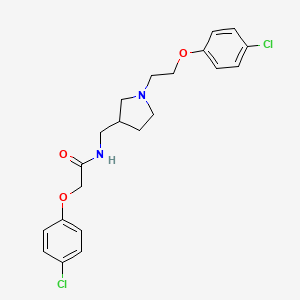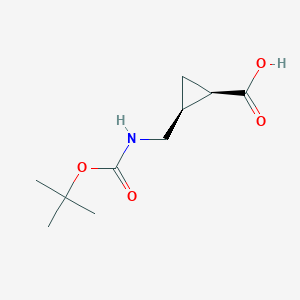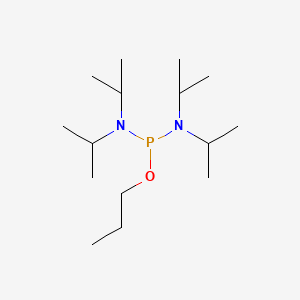
n-Propyl N,N,N',N'-tetraisopropylphosphorodiamidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite typically involves the reaction of a protected nucleoside with phosphorodiamidite under the catalytic action of a weak acid . The process can be summarized in the following steps:
Protection of Nucleoside: The nucleoside is protected to avoid undesired side reactions.
Reaction with Phosphorodiamidite: The protected nucleoside is treated with phosphorodiamidite in the presence of a weak acid.
Purification: The product is purified by column chromatography on silica gel.
Chemical Reactions Analysis
n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Substitution: It can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents include weak acids and organic bases like N-ethyl-N,N-diisopropylamine (Hunig’s base). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: It plays a role in the study of nucleic acid interactions and modifications.
Medicine: It is used in the development of therapeutic agents and diagnostic tools.
Industry: It is employed in the production of various biochemical products.
Mechanism of Action
The mechanism of action of n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite involves its role as a phosphitylating reagent. It facilitates the incorporation of phosphoramidite groups into nucleosides, which are essential for the synthesis of oligonucleotides . The molecular targets and pathways involved include the activation of nucleosides and their subsequent incorporation into nucleic acids.
Comparison with Similar Compounds
n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite can be compared with other similar compounds such as:
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: This compound is also used as a phosphitylating reagent and is known for its stability and effectiveness in automated DNA/RNA synthesis.
N,N,N’,N’-Tetraisopropylphosphorodiamidite: Another similar compound used in the preparation of nucleoside phosphoramidites.
n-Propyl N,N,N’,N’-tetraisopropylphosphorodiamidite stands out due to its specific applications in proteomics and its unique molecular structure.
Properties
IUPAC Name |
N-[[di(propan-2-yl)amino]-propoxyphosphanyl]-N-propan-2-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35N2OP/c1-10-11-18-19(16(12(2)3)13(4)5)17(14(6)7)15(8)9/h12-15H,10-11H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEPWYBGBKUVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(N(C(C)C)C(C)C)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
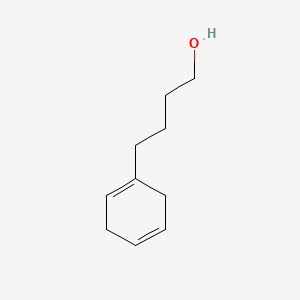

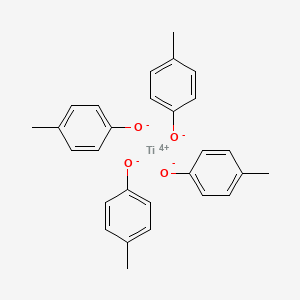
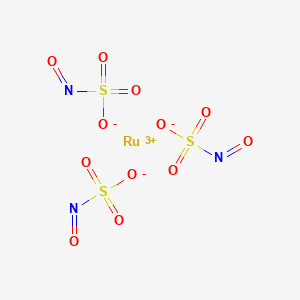
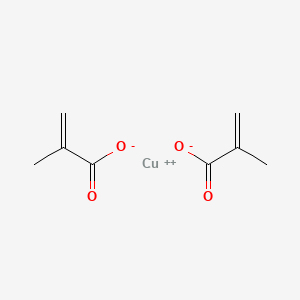
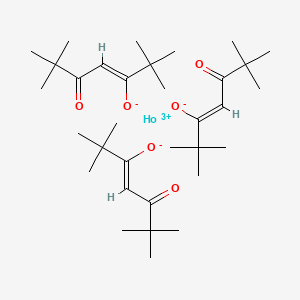
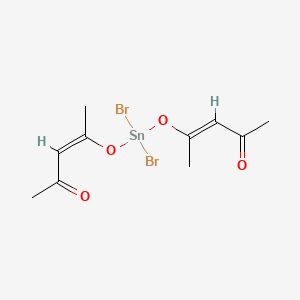
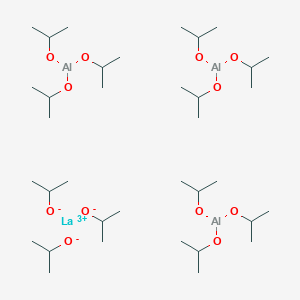
![1-(Difluoroboryl)-2-[alpha-(3,5-dimethyl-2H-pyrrole-2-ylidene)benzyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B8203662.png)
![Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)](/img/structure/B8203664.png)


